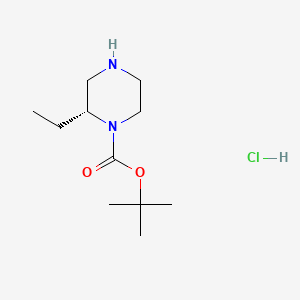

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

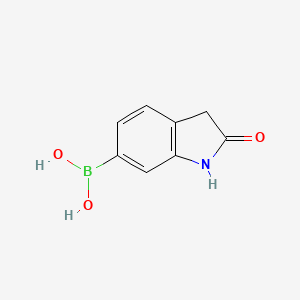

“®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is likely a derivative of piperazine, which is a common scaffold in medicinal chemistry . Piperazine derivatives have been the focus of many researchers due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted pyrazoles and indole carboxamides have been synthesized using various strategies . For example, pyrazoles substituted by thiophene moiety could be synthesized during the reaction of chalcone-type compound with phenyl hydrazine hydrochloride via 3 + 2 annulations .Molecular Structure Analysis

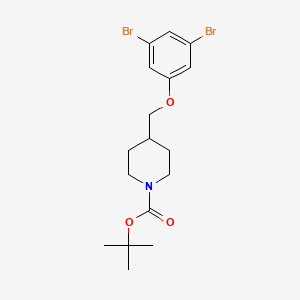

The molecular structure of this compound would likely include a piperazine ring, which consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The “tert-butyl” and “ethyl” groups would be attached to this ring, along with a carboxylate group.科学的研究の応用

Synthesis of Bioactive Molecules

The piperazine moiety is a common feature in bioactive molecules due to its versatility and reactivity. The compound can be used as a building block in the synthesis of various bioactive molecules, particularly in the creation of quinolinyl-pyrazoles . These heterocyclic compounds have shown significant promise in pharmacology, offering a range of biological activities that can be harnessed for therapeutic purposes.

Medicinal Chemistry

In medicinal chemistry, R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl serves as a precursor in the synthesis of piperazine-containing drugs . Its role is crucial in optimizing the pharmacokinetic properties of pharmaceuticals, where it acts as a basic and hydrophilic group, enhancing drug solubility and bioavailability.

Kinase Inhibitors

This compound is instrumental in the synthesis of kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating cancer and other diseases. The Buchwald–Hartwig amination is one such synthetic approach where R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl is utilized .

Receptor Modulators

As a receptor modulator, the compound can be used to adjust the interaction of drugs with target macromolecules. This is particularly important in the development of drugs that require precise interaction with biological receptors to exert their therapeutic effects .

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization of piperazine rings. R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl can be involved in such reactions, leading to a greater diversity of piperazine-containing compounds with potential applications in drug discovery .

Synthesis of Indazole DNA Gyrase Inhibitors

The compound is also used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial in the development of antibacterial agents, as they interfere with the bacterial DNA replication process .

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662550 |

Source

|

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217443-56-5 |

Source

|

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)